2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside. This compound is structurally related to adenosine and is known for its significant role in various biological processes. It is often referred to in scientific literature due to its involvement in cellular metabolism and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis. The choice of method depends on the desired purity and yield. Chemical synthesis is often preferred for its scalability and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays .
Mechanism of Action
The mechanism of action of 2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. It can bind to purine receptors and influence cellular signaling processes. This compound may also inhibit certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Structurally similar but with different functional groups.
Vidarabine: Another purine nucleoside with antiviral properties.
Inosine: Similar structure but different biological activity
Uniqueness
2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural features and its ability to participate in a wide range of biochemical reactions. Its potential therapeutic applications also distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H21N5O8 |
---|---|
Molecular Weight |
399.36 g/mol |
IUPAC Name |
2-[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18) |
InChI Key |
XBBQCOKPWNZHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.